molecular formula C21H17N3O2S2 B3003922 (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 899735-46-7

(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B3003922
CAS No.: 899735-46-7
M. Wt: 407.51
InChI Key: GFRWBZRJXMGVAD-CSKARUKUSA-N
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Description

This compound is an acrylamide derivative featuring a benzo[d]thiazole core substituted with a 5-methoxy group, a pyridin-2-ylmethyl moiety, and a thiophen-2-yl-acrylamide chain. The presence of multiple aromatic systems (pyridine, thiophene, benzothiazole) may enhance π-π stacking interactions, while the acrylamide linker provides conformational rigidity and hydrogen-bonding capacity .

Properties

IUPAC Name

(E)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c1-26-16-7-9-19-18(13-16)23-21(28-19)24(14-15-5-2-3-11-22-15)20(25)10-8-17-6-4-12-27-17/h2-13H,14H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRWBZRJXMGVAD-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with 5-methoxybenzaldehyde under acidic conditions.

    Synthesis of the Acrylamide Moiety: The acrylamide group can be introduced via a condensation reaction between an appropriate acrylate and an amine derivative.

    Coupling Reactions: The final step involves coupling the benzo[d]thiazole derivative with the pyridin-2-ylmethylamine and the thiophen-2-yl group through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzo[d]thiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the acrylamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced acrylamide derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

The compound has shown promise in various biological applications, particularly in medicinal chemistry. Its potential activities include:

  • Anticancer Properties : Research indicates that derivatives of this class can inhibit cell proliferation by targeting specific kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition promotes apoptosis in cancer cells, making it a candidate for targeted cancer therapies .
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Cancer Treatment

The compound's ability to inhibit CDKs positions it as a potential therapeutic agent in oncology. Studies have shown that modifications to its structure can significantly enhance solubility and bioavailability, critical factors for effective drug delivery.

Feature Details
Target Kinases CDK4, CDK6
Mechanism Inhibition of cell cycle progression
Effect Induces apoptosis in cancer cells

Antimicrobial Research

The structural components of the compound suggest it may interact with bacterial enzymes or receptors, leading to antimicrobial effects. The presence of the thiazole ring is particularly noteworthy, as thiazole derivatives are known for their diverse biological activities.

Case Studies and Research Findings

Several studies have explored the efficacy of thiazole derivatives similar to (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide:

  • Inhibition of CDKs : A study published in Journal of Medicinal Chemistry highlighted a series of thiazole derivatives that effectively inhibited CDK4 and CDK6, showcasing their potential as anticancer agents .
  • Antimicrobial Efficacy : Research demonstrated that thiazole-based compounds exhibited significant antibacterial activity against resistant strains of bacteria, indicating their potential role in developing new antibiotics.

Mechanism of Action

The mechanism by which (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, influencing cellular pathways and processes. The presence of multiple aromatic and heterocyclic rings suggests potential for π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituents

The table below compares the target compound with key analogs identified in the literature:

Compound Name Core Structure Substituents Molecular Weight Key Structural Differences Reference
Target Compound Benzo[d]thiazole, Acrylamide 5-methoxy, pyridin-2-ylmethyl, thiophen-2-yl ~439.5* Unique combination of pyridine and thiophene N/A
(Z)-3-(4-Nitrophenyl)-N-propyl acrylamide (5112) Cinnamamide 4-nitrobenzylidene, thien-3-yl, n-propyl ~387.4 Nitro group; lacks benzothiazole
(E)-N-(4-Methoxybenzo[d]thiazol-2-yl)-... Benzo[d]thiazole, Acrylamide 4-methoxy, tetrahydrofuran-methyl, benzo[d][1,3]dioxol-5-yl 438.5 Tetrahydrofuran substituent; dioxolane ring
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-... Thiadiazole, Acrylamide 5-ethyl, hexyloxy, 3-methoxyphenyl ~433.5 Thiadiazole core; alkyloxy chain
5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide Thiazole, Pyridine 5-methyl, pyridine-2-carboxamide ~235.2 Simpler scaffold; no acrylamide linker

*Calculated based on molecular formula (C₂₁H₂₀N₄O₂S₂).

Key Observations:
  • Heterocyclic Diversity : The target compound integrates benzothiazole, pyridine, and thiophene, whereas analogs like Compound 5112 and thiadiazole derivatives prioritize nitro or alkyloxy groups.
  • Substituent Impact : The 5-methoxy group on benzothiazole may enhance metabolic stability compared to unsubstituted analogs. The pyridin-2-ylmethyl group could improve target binding via hydrogen bonding, contrasting with the tetrahydrofuran substituent in .
Target Compound (Hypothesized Route):

Likely synthesized via amide coupling between 5-methoxybenzo[d]thiazol-2-amine and an acryloyl chloride intermediate, followed by N-alkylation with pyridin-2-ylmethyl bromide. Similar methods are described for benzothiazole-acrylamide hybrids in .

Comparison with Analogs:
  • Compound 5112 : Synthesized via oxazolone intermediate and n-propylamine coupling .
  • Thiadiazole Derivatives : Employed hydrolysis of esters followed by amine coupling .
  • Nitazoxanide Analogs : Used pyridine-mediated acylation of thiazole amines .
Hypothesized Activity of Target Compound:
  • Cellular Permeability : The pyridin-2-ylmethyl group may enhance blood-brain barrier penetration compared to bulkier substituents like tetrahydrofuran in .
Comparative Data:
  • PFOR Inhibition : Nitazoxanide derivatives (e.g., ) show IC₅₀ values in the micromolar range, attributed to amide-anion interactions.
  • Solubility : Thiophene-containing compounds (e.g., ) exhibit moderate aqueous solubility, while alkyloxy chains in improve lipophilicity.

Biological Activity

(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article delves into its biological activity, synthesis, and the mechanisms through which it exerts its effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3O2S2C_{21}H_{17}N_{3}O_{2}S_{2}, with a molecular weight of 407.5 g/mol. Its structure includes key functional groups such as a methoxy group, a thiazole moiety, and an acrylamide component, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H17N3O2S2
Molecular Weight407.5 g/mol
CAS Number899735-46-7

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that this compound may inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.

  • Mechanism of Action : The compound is believed to act as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs). By inhibiting these kinases, it disrupts cell cycle progression, leading to increased apoptosis in cancer cells .
  • Cell Proliferation Studies : In vitro assays using the MTT method demonstrated that this compound significantly reduced cell viability in A431 and A549 cells at varying concentrations, suggesting dose-dependent effects on cell proliferation .
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound resulted in increased apoptosis rates in cancer cells compared to control groups. This was further supported by Western blot assays showing altered expression levels of apoptosis-related proteins .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory activity.

  • Inflammatory Marker Assessment : The compound was evaluated for its effects on inflammatory cytokines such as IL-6 and TNF-α in mouse macrophage cell lines (RAW264.7). Results indicated a significant reduction in the expression levels of these cytokines following treatment with the compound .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Thiazole Ring Formation : The initial step involves the reaction of 5-methoxybenzothiazole with appropriate precursors under acidic conditions.
  • Pyridine Attachment : The thiazole intermediate is then reacted with pyridin-2-ylmethyl halides to introduce the pyridine moiety.
  • Final Coupling : The final product is obtained through coupling reactions involving thiophene derivatives.

Analytical techniques such as NMR spectroscopy and HPLC are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies highlight the biological efficacy of related compounds within the benzothiazole class:

  • Study on Benzothiazole Derivatives : A comprehensive study evaluated multiple benzothiazole derivatives for their anticancer activities, revealing that modifications to their structures significantly impacted their efficacy against various cancer cell lines .
  • Clinical Relevance : The potential use of benzothiazole derivatives in clinical settings has been explored, indicating promising results for drug development aimed at treating inflammatory diseases and cancers .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide, and how can purity be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazole Core Formation : Use Hantzsch thiazole synthesis or cyclization of thiourea derivatives with α-haloketones, as seen in analogous compounds (e.g., 5-methylthiazole derivatives) .

Acrylamide Linkage : Introduce the (E)-3-(thiophen-2-yl)acrylamide group via a nucleophilic acyl substitution reaction between an activated carbonyl (e.g., acyl chloride) and the amine-functionalized thiazole intermediate. Pyridine-methylamine can be incorporated via reductive amination .

Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures improves purity. Monitor by TLC (chloroform:acetone, 3:1) and confirm via HPLC .

Key Validation : IR (C=O stretch ~1650–1670 cm⁻¹), ¹H NMR (doublet for acrylamide’s α,β-unsaturated protons, J ≈ 15–16 Hz), and high-resolution mass spectrometry (HRMS) .

Q. How can structural ambiguities in this compound be resolved using analytical techniques?

Methodological Answer:

  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (E/Z) and regiochemistry, use SHELX programs (e.g., SHELXL for refinement) to solve single-crystal structures. Co-crystallization with stabilizing agents (e.g., DMSO) may enhance crystal quality .
  • Advanced NMR : 2D techniques (COSY, NOESY) resolve overlapping signals. For example, NOESY correlations between the pyridylmethyl and thiophene protons confirm spatial proximity .
  • Mass Spectrometry : Isotopic patterns in HRMS differentiate isobaric impurities (e.g., sulfur vs. oxygen analogs) .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

Methodological Answer:

  • Anticancer Screening : Use MTT or CellTiter-Glo assays on cancer cell lines (e.g., MCF-7, HepG2). Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
  • Apoptosis Assays : Annexin V/PI staining with flow cytometry. Validate caspase-3/7 activation via fluorogenic substrates .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 μM. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can contradictory cytotoxicity data across studies be reconciled?

Methodological Answer:

  • Source Analysis : Compare cell line origins (ATCC authentication), assay conditions (serum concentration, incubation time), and purity of batches (HPLC ≥95%). Contradictions may arise from impurity-driven off-target effects .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. nitro groups on the benzothiazole ring) to isolate pharmacophores. Use molecular docking (AutoDock Vina) to correlate activity with target binding (e.g., kinase domains) .

Q. What strategies improve metabolic stability and bioavailability of this acrylamide derivative?

Methodological Answer:

  • Prodrug Design : Mask the acrylamide’s electrophilic α,β-unsaturated carbonyl with ester or amide prodrugs to reduce premature metabolism .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility. Assess logP (e.g., shake-flask method) to balance hydrophilicity .
  • In Silico ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., CYP3A4-mediated oxidation of the thiophene ring) .

Q. How can reaction pathways and intermediates be characterized during scale-up synthesis?

Methodological Answer:

  • In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., imine or enolate species) in real time .
  • Isolation of Intermediates : Quench reactions at 50% completion and isolate via flash chromatography. Characterize using LC-MS and ¹³C NMR .
  • Mechanistic Probes : Deuterium labeling (e.g., D₂O exchange in amide formation) or kinetic isotope effects (KIE) clarify rate-determining steps .

Q. What computational methods validate its target engagement in kinase inhibition studies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., EGFR, BRAF) using GROMACS. Analyze hydrogen bonds between the acrylamide’s carbonyl and kinase hinge regions .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon mutagenesis (e.g., gatekeeper residue T790M in EGFR) .
  • Pharmacophore Modeling : Align with known inhibitors (e.g., afatinib) using Schrödinger’s Phase .

Q. How do solvent and catalyst choices impact regioselectivity in the acrylamide formation?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack on the acyl chloride, while THF may stabilize intermediates via coordination .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for directing thiophene substitution. Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups with high regiocontrol .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures (0°C vs. reflux) and monitor product ratios via GC-MS .

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